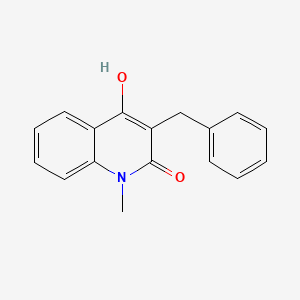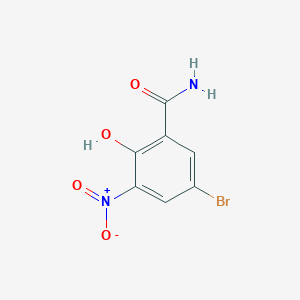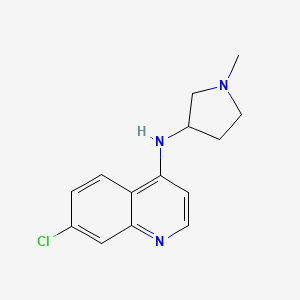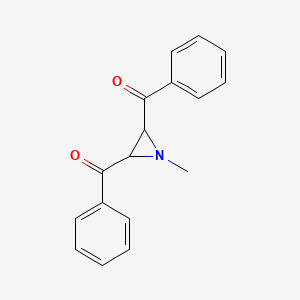![molecular formula C14H16N2O3 B11856136 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 78999-51-6](/img/structure/B11856136.png)
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bencil-1-oxa-6,9-diazaspiro[4.5]decano-7,10-diona es un compuesto espirocíclico caracterizado por un marco estructural único que incluye átomos de oxígeno y nitrógeno dentro de su sistema de anillos. Este compuesto es de gran interés en el campo de la química medicinal debido a sus posibles actividades biológicas y aplicaciones en el diseño de fármacos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-Bencil-1-oxa-6,9-diazaspiro[4.5]decano-7,10-diona típicamente implica reacciones orgánicas de varios pasos. Un método común incluye el uso de la ciclación de Prins, que permite la construcción del andamiaje espirocíclico en un solo paso. Esta reacción implica la ciclación de un aldehído con una amina en presencia de un catalizador ácido .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y las técnicas de purificación, serían aplicables a su producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
9-Bencil-1-oxa-6,9-diazaspiro[4.5]decano-7,10-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede reducir dobles enlaces u otros grupos reducibles.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
9-Bencil-1-oxa-6,9-diazaspiro[4.5]decano-7,10-diona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se ha investigado su potencial como inhibidor de enzimas o agonista de receptores.
Medicina: Se ha explorado su potencial efecto terapéutico, como la actividad antituberculosa.
Mecanismo De Acción
El mecanismo de acción de 9-Bencil-1-oxa-6,9-diazaspiro[4.5]decano-7,10-diona implica su interacción con dianas moleculares específicas. Por ejemplo, se ha estudiado como inhibidor de la proteína MmpL3 de Mycobacterium tuberculosis, que es esencial para la supervivencia de la bacteria . El compuesto se une al sitio activo de la proteína, bloqueando su función y, por lo tanto, inhibiendo el crecimiento bacteriano.
Comparación Con Compuestos Similares
Compuestos Similares
9-Bencil-2-oxa-6,9-diazaspiro[4.5]decano: Estructura similar pero con diferentes sustituyentes.
1-oxa-9-azaspiro[5.5]undecano: Tamaño de anillo y patrón de sustitución diferentes.
(8S)-8-metil-6,9-diazaspiro[4.5]decano-7,10-diona: Diferentes sustituyentes y estereoquímica.
Singularidad
9-Bencil-1-oxa-6,9-diazaspiro[4.5]decano-7,10-diona es única debido a su estructura espirocíclica específica y la presencia de átomos de oxígeno y nitrógeno dentro del anillo. Esta característica estructural confiere propiedades químicas y biológicas únicas, lo que la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
78999-51-6 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione |
InChI |
InChI=1S/C14H16N2O3/c17-12-10-16(9-11-5-2-1-3-6-11)13(18)14(15-12)7-4-8-19-14/h1-3,5-6H,4,7-10H2,(H,15,17) |
Clave InChI |
DJSMFPOOTHEQMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C(=O)N(CC(=O)N2)CC3=CC=CC=C3)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)





![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

